![molecular formula C9H7NO4 B13425077 3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B13425077.png)
3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione is a heterocyclic compound with the molecular formula C9H7NO4 and a molecular weight of 193.16 g/mol . This compound is known for its unique structure, which includes a furo[3,4-b]pyridine core with a methoxymethyl group attached. It is used as an intermediate in the synthesis of various chemical compounds, including chiral herbicides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione typically involves the reaction of pyridine-2,3-dicarboxylic anhydride with methanol in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified using techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the furo[3,4-b]pyridine core.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can yield a variety of functionalized furo[3,4-b]pyridine compounds .
Wissenschaftliche Forschungsanwendungen
3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral herbicides.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key enzymes involved in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furo[3,4-b]pyridine-5,7-dione: A closely related compound with similar structural features but without the methoxymethyl group.
2,3-Pyridinedicarboxylic anhydride: Another related compound used as a starting material in the synthesis of 3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione.
Uniqueness
The uniqueness of this compound lies in its methoxymethyl group, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C9H7NO4 |
|---|---|
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
3-(methoxymethyl)furo[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C9H7NO4/c1-13-4-5-2-6-7(10-3-5)9(12)14-8(6)11/h2-3H,4H2,1H3 |
InChI-Schlüssel |
VRRZVFXTQORYAV-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC2=C(C(=O)OC2=O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



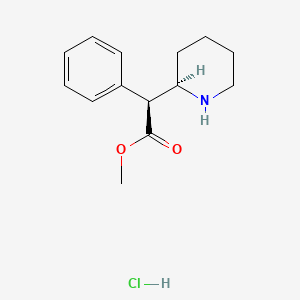
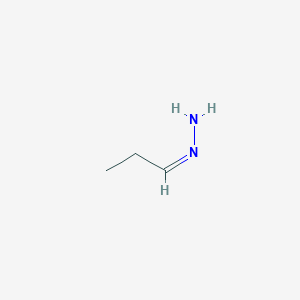
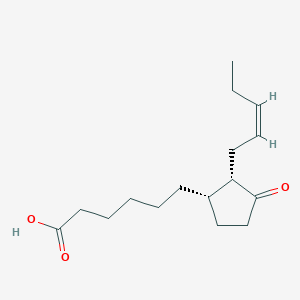
![4-ethoxy-N,N-bis(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B13425009.png)
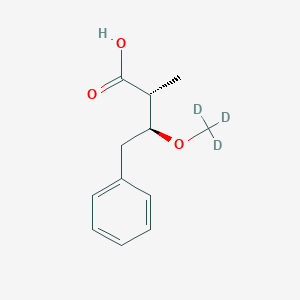
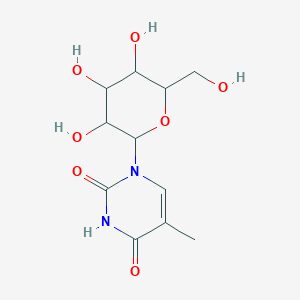
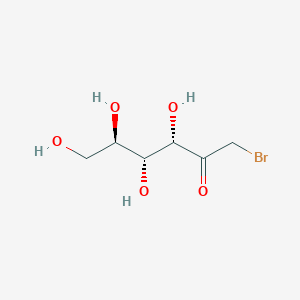
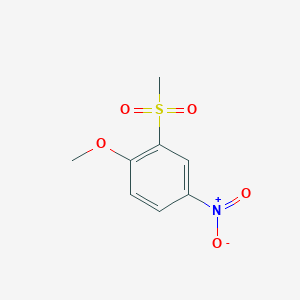
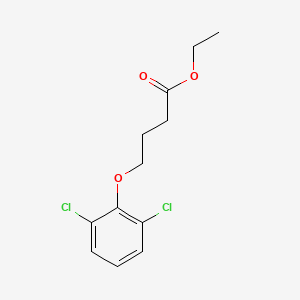
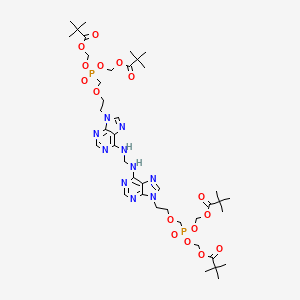
![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid;hydrochloride](/img/structure/B13425045.png)
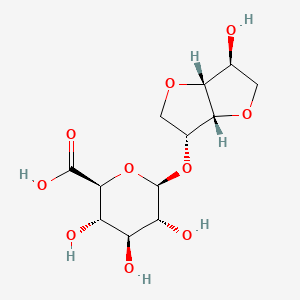
![[5-Chloro-2-(hexadecylthio)phenyl]-hydrazine](/img/structure/B13425059.png)
